

Application Note: Quantification of Ketone Bodies in Biological Samples using UPLC-MS/MS

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Compound of Interest

Compound Name: *Ketone Ester*

Cat. No.: *B560059*

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Introduction

Ketone bodies, primarily acetoacetate (AcAc), D-β-hydroxybutyrate (βOHB), and acetone, are crucial metabolites produced in the liver, particularly during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.^{[1][2]} Beyond their role as an alternative energy source for extrahepatic tissues like the brain and heart, ketone bodies are now recognized as important signaling molecules that can modulate inflammation, oxidative stress, and gene expression.^{[2][3]} Consequently, the accurate and sensitive quantification of ketone bodies in biological matrices is of paramount importance in various fields of research, including metabolic diseases, neuroscience, and drug development.

This application note provides a detailed protocol for the quantification of ketone bodies in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology offers high specificity, sensitivity, and throughput, overcoming the limitations of traditional spectrophotometric assays.^{[1][4]}

Experimental Protocols

This section details the procedures for sample preparation and UPLC-MS/MS analysis for the quantification of ketone bodies in plasma/serum and tissue samples.

Sample Preparation

a) Plasma/Serum Samples

This protocol is adapted from validated UPLC-MS/MS methods for ketone body analysis.[2][3]

- Thawing: Thaw frozen plasma or serum samples on ice to minimize the degradation of unstable analytes like acetoacetate.[2]
- Protein Precipitation:
 - In a microcentrifuge tube, combine 10 µL of plasma/serum with 10 µL of an internal standard (IS) mix (e.g., 25 µM of stable isotope-labeled ketone bodies such as [U-13C4]AcAc and [3,4,4,4-D4]βOHB).[2][3]
 - Add 200 µL of an ice-cold extraction solution (e.g., 50% methanol in water, v/v or acetonitrile:methanol 1:1, v/v).[2][3]
 - Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

b) Tissue Samples

This protocol is designed for the extraction of ketone bodies from tissue homogenates.[2]

- Homogenization:
 - Weigh approximately 20 mg of freeze-clamped tissue.
 - Add 500 µL of an ice-cold extraction solution (e.g., acetonitrile:methanol:water 2:2:1, v/v/v) containing a known concentration of internal standards.
 - Homogenize the tissue using a bead mill homogenizer.
- Extraction:

- Subject the homogenate to three cycles of vortexing (10 seconds), freeze-thawing (30 seconds), and sonication (5 minutes).
- Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the protein.
- Supernatant Transfer: Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following are typical parameters for the UPLC-MS/MS analysis of ketone bodies. Optimization may be required depending on the specific instrumentation used.

a) UPLC Conditions

Parameter	Value
Column	Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	0-1 min: 2% B; 1-3 min: 2-30% B; 3-4 min: 30-95% B; 4-5 min: 95% B; 5-5.1 min: 95-2% B; 5.1-7 min: 2% B

b) MS/MS Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

c) Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Acetoacetate (AcAc)	101.0	57.0	20	12
β-Hydroxybutyrate (βOHB)	103.0	59.0	20	15
[U-13C4]AcAc (IS)	105.0	60.0	20	12
[3,4,4,4-D4]βOHB (IS)	107.1	61.1	20	15

Quantitative Data Summary

The following table summarizes the performance characteristics of the UPLC-MS/MS method for ketone body quantification, as reported in the literature.

Parameter	Acetoacetate (AcAc)	β -Hydroxybutyrate (β BOHB)	Reference
Linearity Range (μ M)	0.5 - 500	0.5 - 1000	[2]
Lower Limit of Quantification (LLOQ) (μ M)	0.5	0.5	[2]
Intra-day Precision (%CV)	< 5%	< 5%	[5]
Inter-day Precision (%CV)	< 10%	< 10%	[5]
Recovery (%)	95 - 105%	95 - 105%	[5]

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the UPLC-MS/MS quantification of ketone bodies.

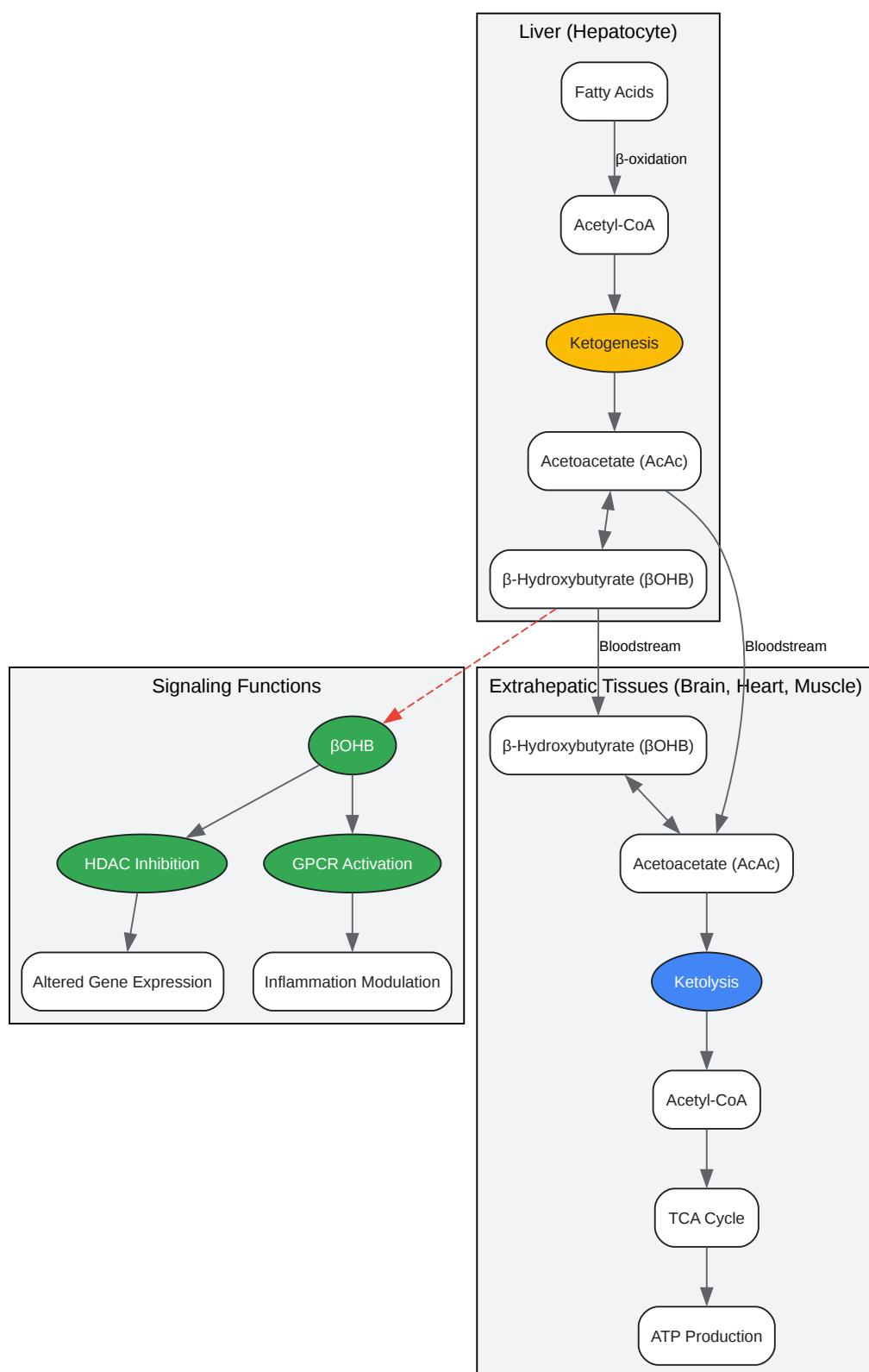


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Caption: UPLC-MS/MS Experimental Workflow for Ketone Body Quantification.

Ketone Body Metabolism and Signaling Pathway

This diagram provides an overview of the key pathways in ketone body metabolism and their emerging roles as signaling molecules.



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Caption: Overview of Ketone Body Metabolism and Signaling Pathways.

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